

A Technical Guide to Cinnamyl acetate-13C2: Properties, Applications, and Experimental Insights

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cinnamyl acetate-13C2*

Cat. No.: *B15137645*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Cinnamyl acetate-13C2**, including its fundamental properties, likely research applications, and relevant experimental protocols derived from studies on its non-labeled counterpart, cinnamyl acetate. Given the limited specific data on the isotopically labeled form, this document extrapolates its utility based on established principles of stable isotope labeling in scientific research.

Core Properties of Cinnamyl acetate-13C2

Cinnamyl acetate-13C2 is a stable isotope-labeled version of cinnamyl acetate, a naturally occurring ester found in the bark of cinnamon trees and other plants. The "-13C2" designation indicates that two carbon atoms in the molecule have been replaced with the heavy isotope of carbon, ¹³C. This labeling provides a distinct mass signature, making it a valuable tool in analytical and metabolic studies.

Property	Value
CAS Number	1083053-34-2
Molecular Weight	178.19 g/mol
Molecular Formula	$^{13}\text{C}_2\text{C}_9\text{H}_{12}\text{O}_2$
Appearance (predicted)	Colorless liquid

Predicted Applications in Research

While specific experimental data for **Cinnamyl acetate-13C2** is scarce, its primary utility is anticipated in studies requiring precise quantification and metabolic tracing. Stable isotope labeling is a powerful technique used to track the fate of molecules in biological systems and to serve as an internal standard for accurate measurement.[\[1\]](#)[\[2\]](#)

Potential research applications include:

- Quantitative Bioanalysis: **Cinnamyl acetate-13C2** can be used as an internal standard in mass spectrometry-based assays to accurately quantify the levels of unlabeled cinnamyl acetate in biological matrices such as plasma, urine, or tissue homogenates.
- Metabolic Flux Analysis: By introducing **Cinnamyl acetate-13C2** into a biological system, researchers can trace the metabolic fate of the cinnamyl or acetate moieties. This can elucidate metabolic pathways, identify novel metabolites, and quantify the turnover rates of related compounds.[\[1\]](#)
- Pharmacokinetic Studies: In drug development, isotopically labeled compounds are instrumental in absorption, distribution, metabolism, and excretion (ADME) studies. **Cinnamyl acetate-13C2** could be employed to study the pharmacokinetics of cinnamyl acetate or related compounds.
- Environmental Fate and Transport: The labeled compound can be used in environmental studies to track the degradation and transport of cinnamyl acetate in soil and water systems.

Experimental Protocols and Methodologies

The following experimental protocols are derived from research conducted on unlabeled cinnamyl acetate and are presented here as a foundational reference. Researchers utilizing **Cinnamyl acetate-13C2** may adapt these methods for their specific applications.

Synthesis of Cinnamyl Acetate

Several methods for the synthesis of cinnamyl acetate have been reported, which could be adapted for the synthesis of its isotopically labeled form by using ¹³C-labeled precursors.

- **Esterification:** A common method involves the direct esterification of cinnamyl alcohol with acetic acid (or acetic anhydride) in the presence of an acid catalyst, such as p-toluenesulfonic acid.[3]
- **Phase Transfer Catalysis:** Another approach is the reaction of cinnamyl bromide with sodium acetate using a phase transfer catalyst like quaternary ammonium bromide. This method can offer high yields and selectivity.[4] A detailed protocol for this method involves reacting cinnamyl bromide and sodium acetate in the presence of tetra-n-butyl ammonium bromide at 95°C, with agitation above 600 rpm to overcome mass transfer limitations.[4] The reaction can reach complete conversion within 90 minutes.[4]
- **Enzymatic Synthesis:** Lipase-catalyzed transesterification of cinnamyl alcohol with an acyl donor like vinyl acetate or ethyl acetate offers a greener alternative for synthesis.[5]

Toxicity Assessment

Toxicological data for cinnamyl acetate provides a baseline for handling and experimental design.

- **Acute Oral Toxicity:** Studies in rats have determined an LD₅₀ of 3.3 g/kg, with symptoms at high doses including slowed respiration and tremors.[5] In mice and guinea pigs, the oral LD₅₀ was found to be 4.750 g/kg.[5]
- **Dermal Toxicity:** In rabbits, the dermal LD₅₀ was reported to be greater than 5.0 g/kg.[5] Mild to moderate skin irritation was observed in some animal studies with direct application.[5] Human patch tests with 5% cinnamyl acetate in petrolatum showed no irritation.[5]

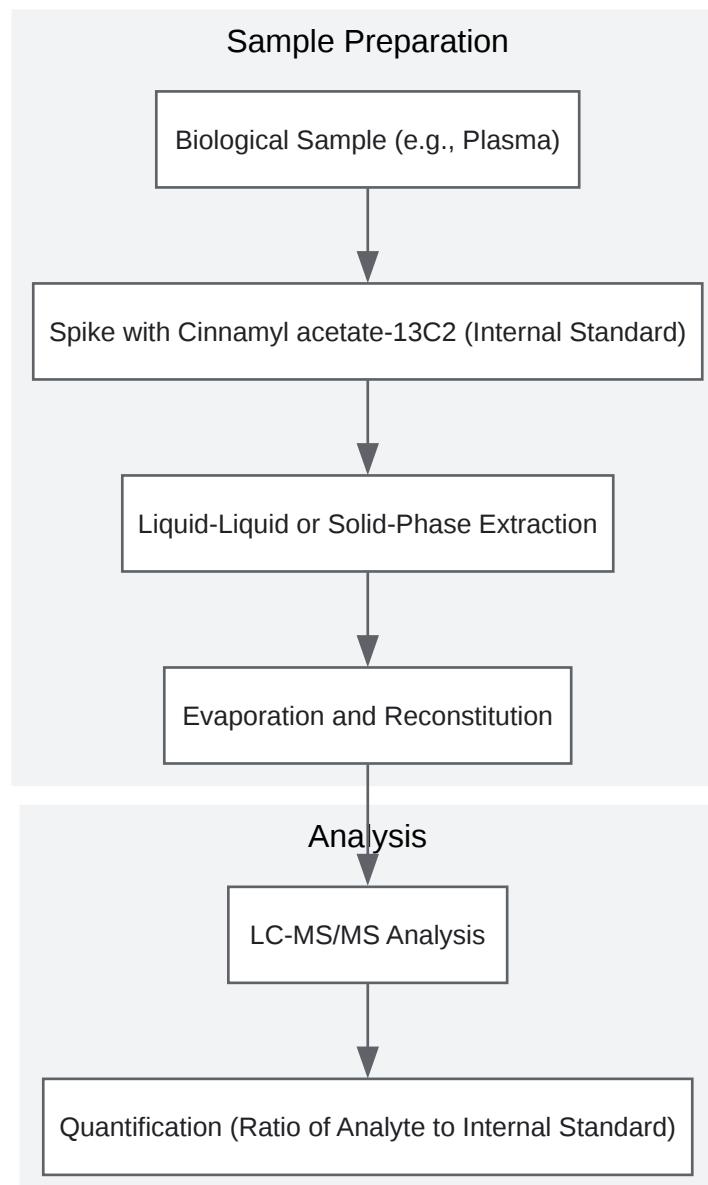

Metabolic Pathway of Cinnamyl Acetate

The metabolism of cinnamyl acetate proceeds through a well-defined pathway, which would be identical for the ^{13}C -labeled compound. Understanding this pathway is crucial for designing and interpreting metabolic studies.

- Hydrolysis: Cinnamyl acetate is rapidly hydrolyzed by carboxylesterases in the gut and liver to form cinnamyl alcohol and acetic acid.[\[5\]](#)
- Oxidation: Cinnamyl alcohol is then oxidized to cinnamic acid.[\[5\]](#)
- β -Oxidation: Cinnamic acid can undergo β -oxidation to form benzoyl-CoA.[\[5\]](#)
- Conjugation and Excretion: Benzoyl-CoA is primarily conjugated with glycine to form hippuric acid, which is then excreted in the urine.[\[5\]](#) A smaller fraction may be hydrolyzed to benzoic acid and excreted directly or after glucuronidation.[\[5\]](#)

Below is a diagram illustrating this metabolic pathway.

Metabolic Pathway of Cinnamyl Acetate


[Click to download full resolution via product page](#)

Caption: Metabolic fate of cinnamyl acetate.

Logical Workflow for Quantitative Analysis

The following diagram outlines a typical workflow for the use of **Cinnamyl acetate-13C2** as an internal standard in a quantitative mass spectrometry experiment.

Workflow for Quantitative Analysis using Cinnamyl acetate-13C2

[Click to download full resolution via product page](#)

Caption: Quantitative analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. Cinnamyl acetate synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Cinnamyl acetate - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Technical Guide to Cinnamyl acetate-13C2: Properties, Applications, and Experimental Insights]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15137645#cinnamyl-acetate-13c2-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com